molecular formula C10H13N3OS B15092583 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B15092583
M. Wt: 223.30 g/mol
InChI Key: ACABNQCXGLZVST-UHFFFAOYSA-N
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Description

6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step reactions. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This green chemistry approach reduces the environmental impact and improves efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler heterocyclic compound with similar biological activities.

    Thiazole: Another heterocyclic compound with antimicrobial properties.

    Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

Uniqueness

6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde stands out due to its unique combination of imidazole and thiazole rings, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

6-[methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C10H13N3OS/c1-7(2)12(3)9-8(6-14)13-4-5-15-10(13)11-9/h4-7H,1-3H3

InChI Key

ACABNQCXGLZVST-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=C(N2C=CSC2=N1)C=O

Origin of Product

United States

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